sPLA2 inhibitor
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KH064 involves multiple steps, starting with the preparation of the benzyloxyphenyl and phenylheptanoylamino intermediates. The key steps include:
Formation of Benzyloxyphenyl Intermediate: This involves the reaction of phenol with benzyl chloride in the presence of a base to form benzyloxyphenyl.
Formation of Phenylheptanoylamino Intermediate: This involves the reaction of heptanoic acid with aniline to form phenylheptanoylamino.
Coupling Reaction: The final step involves coupling the benzyloxyphenyl and phenylheptanoylamino intermediates under specific conditions to form KH064.
Industrial Production Methods
Industrial production of KH064 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
KH064 undergoes various chemical reactions, including:
Oxidation: KH064 can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the heptanoylamino moiety, leading to the formation of alcohol derivatives.
Substitution: Substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nitrating agents.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted aromatic derivatives.
Scientific Research Applications
KH064 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the inhibition of secretory phospholipase A2 group IIA.
Biology: Investigated for its role in modulating inflammatory responses in various biological systems.
Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis and atherosclerosis.
Industry: Used in the development of anti-inflammatory drugs and as a reference compound in pharmaceutical research
Mechanism of Action
KH064 exerts its effects by inhibiting the activity of secretory phospholipase A2 group IIA. This enzyme is involved in the hydrolysis of phospholipids, leading to the release of arachidonic acid and subsequent production of pro-inflammatory mediators. By inhibiting this enzyme, KH064 reduces the production of these mediators, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
sPLA2 Inhibitor I: Another inhibitor of secretory phospholipase A2 group IIA with a different chemical structure.
This compound II: A structurally similar compound with comparable inhibitory activity against secretory phospholipase A2 group IIA.
Uniqueness of KH064
KH064 is unique due to its specific structural features, such as the benzyloxyphenyl and phenylheptanoylamino moieties, which contribute to its high selectivity and potency as an inhibitor of secretory phospholipase A2 group IIA. Additionally, its oral bioavailability and efficacy in various disease models make it a valuable compound for research and therapeutic applications .
Biological Activity
Secreted phospholipase A2 (sPLA2) inhibitors are compounds that target the sPLA2 enzymes, which play a crucial role in various biological processes, particularly in inflammation and lipid metabolism. This article delves into the biological activity of sPLA2 inhibitors, highlighting their mechanisms, therapeutic potential, and relevant case studies.
Overview of sPLA2 Enzymes
sPLA2 enzymes hydrolyze phospholipids, leading to the release of arachidonic acid, a precursor for pro-inflammatory eicosanoids. There are several isoforms of sPLA2, notably groups IIA, V, and X, which have been implicated in inflammatory diseases and atherosclerosis. The activity of these enzymes correlates with various pathological conditions, including cardiovascular diseases and neurodegeneration .
sPLA2 inhibitors function by blocking the enzymatic activity of these phospholipases. This inhibition can lead to reduced levels of inflammatory mediators and modulation of lipid metabolism. The inhibitors can be classified based on their mechanism:
- Competitive Inhibitors : Bind to the active site of the enzyme.
- Uncompetitive Inhibitors : Bind to the enzyme-substrate complex.
- Non-competitive Inhibitors : Can bind to both the enzyme and the enzyme-substrate complex.
1. AZD2716: A Novel sPLA2 Inhibitor
AZD2716 is a potent inhibitor with significant effects on plasma sPLA2 activity. In vivo studies in cynomolgus monkeys showed that a 30 mg oral dose resulted in concentration-dependent inhibition (ICu,80 = 13 ± 3 nM) of sPLA2 activity . This compound demonstrates promising pharmacokinetic properties and potential for treating coronary artery disease.
Compound | sPLA2-IIa IC50 (μM) | Plasma ICu,50 (μM) | Fu (%) | LE/LLE |
---|---|---|---|---|
Varespladib | 0.028 | 0.008 | 12.5 | 0.37/7.2 |
AZD2716 | 24 | 0.9 | 1.8 | 0.39/2.2 |
2. CHEC-9: Neuroprotective Effects
CHEC-9 is identified as an uncompetitive inhibitor that provides neuroprotection by inhibiting sPLA2 activity in neuronal cell cultures (SY5Y). Experiments showed that treatment with CHEC-9 significantly reduced sPLA2 activity and pro-inflammatory cytokine secretion (TNF-α and IL-6) from HL-60 cells . This suggests its potential use in neurodegenerative conditions where inflammation plays a critical role.
Treatment Concentration (nM) | Reduction in sPLA2 Activity (%) |
---|---|
1 | 48.5 ± 15.2 |
50 | 67.1 ± 11.1 |
Clinical Trials
Recent clinical trials have evaluated the efficacy of sPLA2 inhibitors in various conditions:
- Rheumatoid Arthritis : Preliminary results have shown mixed outcomes with selective sPLA2 inhibitors but indicate potential benefits in reducing inflammation .
- Coronary Artery Disease : Phase II trials for AZD2716 are ongoing, focusing on its effects on lipid profiles and inflammatory markers .
Animal Models
Animal studies have consistently demonstrated that inhibition of sPLA2 leads to reduced inflammation and improved outcomes in models of arthritis and cardiovascular diseases .
Properties
IUPAC Name |
(4S)-4-(7-phenylheptanoylamino)-5-(4-phenylmethoxyphenyl)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H37NO4/c33-30(16-10-2-1-5-11-25-12-6-3-7-13-25)32-28(19-22-31(34)35)23-26-17-20-29(21-18-26)36-24-27-14-8-4-9-15-27/h3-4,6-9,12-15,17-18,20-21,28H,1-2,5,10-11,16,19,22-24H2,(H,32,33)(H,34,35)/t28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLUIYFCMHKLKY-NDEPHWFRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCC(=O)NC(CCC(=O)O)CC2=CC=C(C=C2)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCCCCCC(=O)N[C@@H](CCC(=O)O)CC2=CC=C(C=C2)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H37NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
393569-31-8 | |
Record name | KH064 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04287 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.